molecular formula C10H4Cl2N2O B11870039 3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- CAS No. 61338-26-9

3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy-

Cat. No.: B11870039
CAS No.: 61338-26-9
M. Wt: 239.05 g/mol
InChI Key: GJMMNUSBPUWCKC-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- is a chemical compound with the molecular formula C10H4Cl2N2O. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 5th and 8th positions, a hydroxyl group at the 4th position, and a cyano group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinolinecarbonitrile, 5,7-dichloro-4-hydroxy-
  • 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy-
  • 3-Quinolinecarbonitrile, 2,4-dichloro-6-hydroxy-

Uniqueness

3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,8-dichloro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2O/c11-6-1-2-7(12)9-8(6)10(15)5(3-13)4-14-9/h1-2,4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMMNUSBPUWCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640981
Record name 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-26-9
Record name 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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